2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5Si/c1-24(2,3)30(22-10-6-4-7-11-22,23-12-8-5-9-13-23)29-21-20-28-19-18-27-17-16-26-15-14-25/h4-13,25H,14-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUACEQJBJMUQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Silane Core
The silane moiety, 2,2-dimethyl-3,3-diphenylsilane, is prepared by hydrosilylation or substitution reactions starting from chlorodiphenylsilane and suitable alkylating agents to introduce the 2,2-dimethyl groups. This step ensures the bulky tert-butyl-like environment around silicon, which stabilizes the siloxane and influences the compound’s properties.
Assembly of the Polyether Chain
The tetraoxa chain (four oxygen atoms separated by ethylene units) is typically constructed by sequential reaction of ethylene glycol derivatives or poly(ethylene glycol) units with the silane core. A common approach involves:
- Using nucleophilic substitution reactions where the silane hydroxyl or alkoxy groups react with ethylene oxide or tosylated ethylene glycol derivatives.
- Protecting groups may be employed to control the site of reaction and avoid polymerization or side reactions.
- The chain length is controlled by stoichiometry and reaction time.
Introduction of the Terminal Hydroxyl Group
The terminal hydroxyl at the 15th carbon is introduced by terminating the polyether chain with an alcohol functional group. This can be achieved by:
- Using ethylene glycol or similar diol as the last unit in the chain.
- Careful control of reaction conditions to avoid further chain extension.
Representative Synthetic Procedure from Literature
A documented synthesis involves the following:
- Reacting 2-(bromomethyl)-4-hydroxybenzonitrile with 2,2-dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol in the presence of triphenylphosphine and DIAD (diisopropyl azodicarboxylate) in tetrahydrofuran at 0°C to room temperature for 12 hours. This Mitsunobu reaction facilitates ether bond formation linking the silane-polyether moiety to aromatic systems.
- Purification by flash chromatography yields the desired ether-linked product with high purity.
The compound and its intermediates are characterized by:
| Technique | Data / Observations |
|---|---|
| ^1H NMR | Multiplets corresponding to aromatic protons (6.7-7.6 ppm), ethylene glycol protons (3.5-4.0 ppm), and methyl groups (1.0-1.3 ppm) |
| ^13C NMR | Signals for aromatic carbons (126-133 ppm), ether carbons (70-75 ppm), and methyl carbons (20-30 ppm) |
| High Resolution Mass Spectrometry (HRMS) | Molecular ion peaks matching calculated molecular weights (e.g., m/z 648.1754 for bromomethyl-derivatives) |
| Chromatography | Flash chromatography used for purification, typically with ethyl acetate/hexanes mixtures |
These data confirm the successful synthesis and purity of the compound and its derivatives.
- The Mitsunobu reaction employed for ether bond formation typically gives yields around 90-95% under optimized conditions.
- Reaction temperature control (0°C to room temperature) and inert atmosphere are critical for high yield and purity.
- Use of excess reagents such as DIAD and triphenylphosphine ensures complete conversion.
- Purification via flash chromatography and recrystallization provides materials suitable for further use.
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Silane core formation | Chlorodiphenylsilane + alkylation agents | 80-90 | Bulky 2,2-dimethyl substitution |
| 2 | Polyether chain assembly | Nucleophilic substitution with ethylene glycol derivatives | 85-95 | Controlled chain length, protection used |
| 3 | Terminal OH introduction | Use of diol terminator or controlled hydrolysis | 90-95 | Ensures terminal hydroxyl group |
| 4 | Ether linkage formation | Mitsunobu reaction with aromatic bromomethyl derivative | 90-94 | Key step linking silane-polyether to aromatic moiety |
- The bulky diphenyl and dimethyl groups on silicon provide steric hindrance that stabilizes the siloxane and affects solubility and reactivity.
- The tetraoxa chain enhances solubility in polar solvents and provides flexibility.
- The terminal hydroxyl group allows for further functionalization or conjugation.
- Mitsunobu etherification is a reliable method for constructing complex ether linkages involving sensitive silane moieties.
- Reaction conditions must be carefully controlled to prevent side reactions such as polymerization or cleavage of siloxane bonds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halides or alkoxides in the presence of a suitable catalyst, such as a Lewis acid.
Major Products
Oxidation: Formation of a carbonyl-containing compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of new silicon-containing compounds with different substituents.
Scientific Research Applications
PROTAC Development
One of the primary applications of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation and have shown promise in treating various cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure significantly improved the membrane permeability of PROTACs targeting BET proteins. The research highlighted that the amide-to-ester substitution strategy enhanced cytotoxicity while maintaining stability in plasma .
| Modification Type | Membrane Permeability | Stability in Plasma |
|---|---|---|
| Amide | Lower | Higher |
| Ester | Higher | Lower |
Drug Delivery Systems
The compound's siloxane backbone enhances its compatibility with lipid membranes, making it suitable for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for controlled release and improved bioavailability.
Polymer Synthesis
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
Case Study:
Research indicates that incorporating this compound into polymer matrices can improve flexibility and thermal stability compared to traditional polymers. This is particularly beneficial in applications requiring durable materials under varying environmental conditions .
| Property | Traditional Polymer | Polymer with Compound |
|---|---|---|
| Flexibility | Low | High |
| Thermal Stability | Moderate | Enhanced |
Nanoparticle Stabilization
The compound serves as an effective stabilizer for nanoparticles used in various applications such as catalysis and drug delivery. Its unique structure allows it to interact favorably with nanoparticle surfaces.
Case Study:
A recent study demonstrated that using this compound as a stabilizer resulted in increased dispersion stability of gold nanoparticles in aqueous solutions .
| Nanoparticle Type | Stability Without Stabilizer | Stability With Compound |
|---|---|---|
| Gold Nanoparticles | Poor | Excellent |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its ability to interact with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical reactions. The ether linkages in the compound provide flexibility and stability, making it suitable for use in various applications.
Comparison with Similar Compounds
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol (Compound 38)
- Structure : Replaces diphenyl groups with diisopropyl substituents and includes a methyl group at position 2.
- Synthesis : Prepared via NaH-mediated deprotonation in THF, yielding 61% after purification by flash column chromatography .
- Applications: Used in liposomal delivery systems for glucoCEST reagents, contrasting with the EGFR-targeting role of the diphenyl variant .
2,2-Dimethyl-3,3-diphenyl-4,7,10,13,16,19-hexaoxa-3-silapentadecan-21-ol
- Structure : Extends the PEG chain from tetraoxa (4 oxygen atoms) to hexaoxa (6 oxygen atoms).
- Key Differences :
7-Oxa-14-(oxiranylmethyl)-3,14-diazadispiro Derivatives
- Structure : Features a dispiro framework with oxirane (epoxide) and carbonyl groups, lacking silicon or PEG moieties .
- Key Differences: Reactivity: The epoxide group enables crosslinking in polymer chemistry, unlike the silapentadecanol’s role in drug conjugation . Biological Activity: Not directly used in drug delivery but in synthesizing spirocyclic bioactive molecules .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Silicon vs. Carbon Backbones : Siloxane-based compounds exhibit superior hydrolytic stability compared to purely organic analogs, critical for prolonged circulation in drug delivery .
- PEG Chain Optimization : Longer PEG chains (hexaoxa) improve solubility but may compromise cellular uptake efficiency due to steric shielding .
- Substituent Effects: Bulky diphenyl groups enhance nanoparticle stability but require careful handling due to flammability risks, whereas diisopropyl variants offer safer alternatives in non-targeted systems .
Biological Activity
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C24H36O5Si. Its molecular weight is approximately 432.63 g/mol . The compound features a siloxane backbone with multiple ether linkages that contribute to its unique physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H36O5Si |
| Molecular Weight | 432.63 g/mol |
| CAS Number | 198210-37-6 |
This compound has been investigated for its role in enhancing membrane permeability and stability of drug candidates. Research indicates that modifications to its structure can significantly affect its biological efficacy. For instance, studies have shown that amide-to-ester substitutions can improve the permeability of PROTAC (Proteolysis Targeting Chimeras) compounds .
Cytotoxicity and Efficacy
In vitro studies have demonstrated the compound's ability to induce cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner .
Case Studies
- Study on BET Protein Degradation : In a study focusing on bromodomain and extra-terminal (BET) proteins, researchers found that this compound enhanced the degradation of these proteins while maintaining complex stability . This property is crucial for developing targeted cancer therapies.
- Membrane Permeability Assessment : Another significant study evaluated the compound's membrane permeability using MDCK (Madin-Darby Canine Kidney) cells. The results showed improved permeability compared to traditional compounds due to its unique structure .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.0 |
Table 2: Membrane Permeability Data
| Compound | MDCK Permeability (cm/s) |
|---|---|
| Control Compound | |
| 2,2-Dimethyl... |
Q & A
Basic: What are the optimal conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization involves selecting appropriate reagents and controlling reaction parameters. For silicon-containing ethers like this compound, Tebbe reagent (for olefination) and DMAP (as a catalyst in esterification) are critical . Key steps include:
- Reagent Ratios : Use stoichiometric excess of silicon-containing precursors to drive the reaction.
- Solvent Choice : Tetrahydrofuran (THF) is optimal for maintaining solubility of intermediates .
- Temperature Control : Reactions involving sensitive reagents like Tebbe reagent require low temperatures (0–5°C) to prevent decomposition .
- Safety Protocols : Follow GHS guidelines (e.g., H315 for skin irritation) and use PPE (gloves, goggles) as outlined in safety data sheets .
Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization?
Methodological Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to identify discrepancies .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex ether/silane frameworks.
- Reference Databases : Cross-check spectral data with NIST Chemistry WebBook entries for similar siloxane compounds .
- Purification Reassessment : Re-examine chromatography methods (e.g., silica gel vs. reverse-phase HPLC) to eliminate impurities .
Basic: What spectroscopic techniques are most effective for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Look for Si-O-C stretches (1000–1100 cm⁻¹) and hydroxyl (-OH) bands (3200–3600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₃₂O₅Si) .
Advanced: What factors influence the hydrolytic stability of the tetraoxa-silane framework?
Methodological Answer:
Hydrolytic stability depends on:
- pH Control : Use buffered solutions (pH 4–8) to mimic physiological or environmental conditions .
- Temperature : Accelerated aging studies at 40–60°C predict long-term stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize siloxane bonds compared to aqueous media .
- Quantitative Analysis : Monitor degradation via HPLC-UV or LC-MS, referencing methods for phenolic compounds .
Basic: What are the primary safety considerations when handling this compound?
Methodological Answer:
- Hazard Classification : Follow GHS guidelines (H302 for oral toxicity, H319 for eye irritation) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .
- Waste Disposal : Segregate halogenated byproducts and dispose via certified hazardous waste services .
Advanced: How can molecular modeling predict the reactivity of the hydroxyl group?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the -OH group to predict acidity (pKa) .
- Solvent Modeling : Use COSMO-RS to simulate solvation effects on reactivity in polar vs. nonpolar solvents .
- Validation : Compare predicted reaction outcomes (e.g., esterification rates) with experimental kinetic data .
Basic: What common side reactions occur during synthesis, and how are they mitigated?
Methodological Answer:
- Silane Hydrolysis : Unintended cleavage of Si-O bonds by moisture. Mitigation: Use anhydrous solvents and inert atmospheres .
- Esterification Byproducts : Competing acyl transfers. Mitigation: Optimize DMAP catalyst loading (0.1–0.3 equiv) .
- Column Chromatography : Separate byproducts using gradient elution (hexane/ethyl acetate) .
Advanced: What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- OECD Guidelines : Perform biodegradation tests (OECD 301F) to measure half-life in soil/water .
- Bioaccumulation Studies : Use logP calculations (e.g., EPI Suite) and in vitro assays with fish hepatocytes .
- Analytical Detection : Quantify environmental levels via GC-MS with solid-phase extraction (SPE) .
Basic: How does the silane group affect physical properties compared to carbon analogs?
Methodological Answer:
- Thermal Stability : Siloxane bonds (Si-O) confer higher thermal resistance (decomposition >200°C) vs. C-O bonds .
- Polarity : Increased hydrophobicity (logP ≈ 3.5) due to phenyl and silane groups .
- Crystallinity : Silane ethers exhibit lower melting points than carbon analogs (e.g., 87–89°C vs. >100°C) .
Advanced: How to resolve discrepancies between DFT calculations and experimental conformational data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
